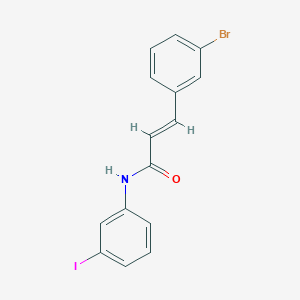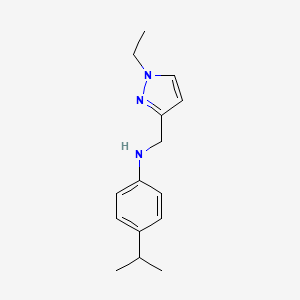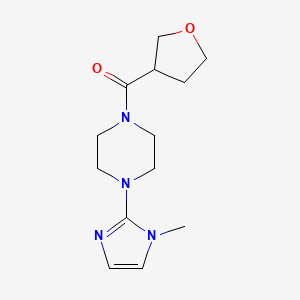
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Anti-inflammatory Agents : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some compounds demonstrated potent anti-inflammatory activity in in-vivo models, showcasing their potential as therapeutic agents for inflammatory conditions (Patel, Karkhanis, & Patel, 2019).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonists : Research on piperazine derivatives has also contributed to the understanding of molecular interactions with the CB1 cannabinoid receptor, important for drug design targeting various neurological disorders (Shim et al., 2002).
Antimicrobial Activity
- New Pyridine Derivatives : The synthesis of piperazine compounds and their derivatives has shown variable and modest antimicrobial activity against several bacteria and fungi strains, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cytotoxic Agents in Cancer Research
- Novel Piperazinone Derivatives : Studies involving the synthesis of piperazinone derivatives and their evaluation as cytotoxic agents against cancer cell lines suggest their potential application in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENUFOSBVOMHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

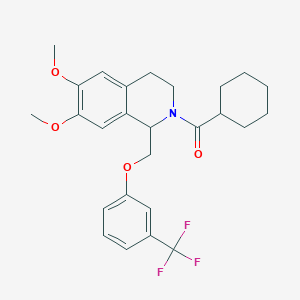
methanone](/img/structure/B2877744.png)

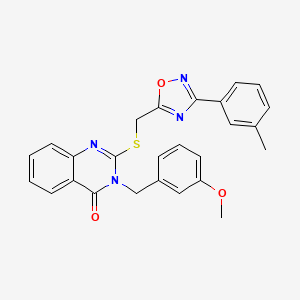
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)
![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)
![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)
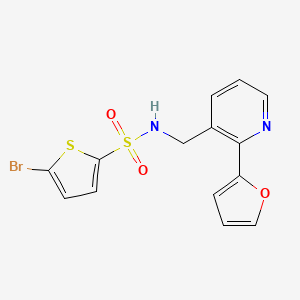


![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)
methanone](/img/structure/B2877764.png)
